molecular formula C16H29O4- B14481541 6-[(8-Methylnonyl)oxy]-6-oxohexanoate CAS No. 65834-00-6

6-[(8-Methylnonyl)oxy]-6-oxohexanoate

Cat. No.: B14481541
CAS No.: 65834-00-6
M. Wt: 285.40 g/mol
InChI Key: IXSNSMTVBCIFOP-UHFFFAOYSA-M
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Description

6-[(8-Methylnonyl)oxy]-6-oxohexanoate is an organic compound with the molecular formula C16H30O4. It is a derivative of hexanoic acid, featuring an ester linkage with an 8-methylnonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(8-Methylnonyl)oxy]-6-oxohexanoate typically involves the esterification of hexanoic acid with 8-methylnonanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(8-Methylnonyl)oxy]-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(8-Methylnonyl)oxy]-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-[(8-Methylnonyl)oxy]-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(8-Methylnonyl)oxy]-6-oxohexanoate is unique due to its specific ester linkage and the presence of an 8-methylnonyl group.

Properties

CAS No.

65834-00-6

Molecular Formula

C16H29O4-

Molecular Weight

285.40 g/mol

IUPAC Name

6-(8-methylnonoxy)-6-oxohexanoate

InChI

InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18)/p-1

InChI Key

IXSNSMTVBCIFOP-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)[O-]

Origin of Product

United States

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